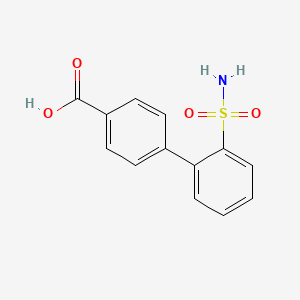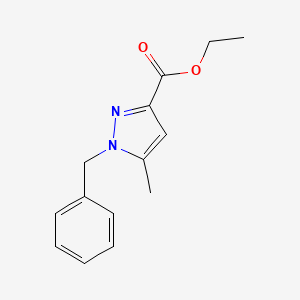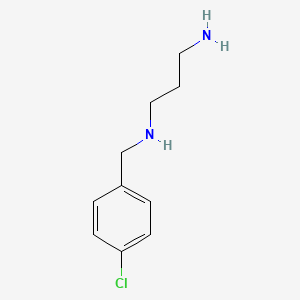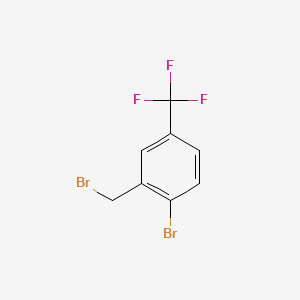
2'-Sulfamoyl-biphenyl-4-carboxylic acid
概要
説明
2-Sulfamoyl-biphenyl-4-carboxylic acid (SBPCA) is an organic compound composed of two benzene rings and a sulfonamide group. It is a white crystalline solid that has a melting point of 175°C. SBPCA has been widely used in scientific research due to its unique properties and its ability to be used in various applications.
科学的研究の応用
Catalytic Applications in Organic Synthesis
2'-Sulfamoyl-biphenyl-4-carboxylic acid finds applications in organic synthesis. In a study by Zolfigol et al. (2015), novel nano organo solid acids with a urea moiety were synthesized and characterized. These compounds were used as catalysts in the synthesis of various organic derivatives, showcasing the potential of sulfamoyl-biphenyl-4-carboxylic acid derivatives in catalyzing organic reactions under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Luminescent Sensing and Proton Conductivity
The compound has been utilized in the synthesis of lanthanide-organic frameworks for applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. Zhou et al. (2016) developed novel frameworks using a sulfonate-carboxylate ligand derived from biphenyl-4-carboxylic acid. These frameworks showed significant potential in recognizing specific metal ions and had notable proton conductivity (Zhou et al., 2016).
Photoinitiated Polymerization
In the field of polymer chemistry, derivatives of sulfamoyl-biphenyl-4-carboxylic acid are used as components in photoinitiated polymerization processes. Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids, including derivatives of biphenyl-4-carboxylic acid, as electron donors in photoinitiated free-radical polymerizations. These compounds were effective in initiating polymerization of various monomers, indicating their utility in advanced polymer synthesis (Wrzyszczyński et al., 2000).
Nanofiltration Membranes
In environmental engineering, sulfamoyl-biphenyl-4-carboxylic acid derivatives have been used in the development of novel nanofiltration membranes. Liu et al. (2012) synthesized sulfonated aromatic diamine monomers, including derivatives of biphenyl-4-carboxylic acid, to create thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their potential in water treatment technologies (Liu et al., 2012).
Safety and Hazards
生化学分析
Biochemical Properties
2’-Sulfamoyl-biphenyl-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues, further modulating protein function .
Cellular Effects
2’-Sulfamoyl-biphenyl-4-carboxylic acid affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways by interacting with key proteins involved in these pathways. This can lead to changes in gene expression, affecting the production of proteins that regulate cellular functions. Additionally, 2’-Sulfamoyl-biphenyl-4-carboxylic acid may impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2’-Sulfamoyl-biphenyl-4-carboxylic acid involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can occur through hydrogen bonding, ionic interactions, or hydrophobic interactions. Additionally, 2’-Sulfamoyl-biphenyl-4-carboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Sulfamoyl-biphenyl-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2’-Sulfamoyl-biphenyl-4-carboxylic acid may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Sulfamoyl-biphenyl-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, 2’-Sulfamoyl-biphenyl-4-carboxylic acid can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
2’-Sulfamoyl-biphenyl-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2’-Sulfamoyl-biphenyl-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 2’-Sulfamoyl-biphenyl-4-carboxylic acid are crucial for its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2’-Sulfamoyl-biphenyl-4-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of 2’-Sulfamoyl-biphenyl-4-carboxylic acid can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell .
特性
IUPAC Name |
4-(2-sulfamoylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHKPAIFSGHBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375221 | |
| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352615-90-8 | |
| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352615-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















